molecular formula C10H18Cl2N2 B6222623 2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride CAS No. 2758000-92-7

2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride

Cat. No. B6222623
CAS RN: 2758000-92-7
M. Wt: 237.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-N,N,3-trimethylaniline dihydrochloride (2-AMT-DHC) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of aniline, an aromatic amine, and is a white, crystalline solid with a melting point of approximately 150°C. 2-AMT-DHC is soluble in water, ethanol, and acetone and is used as a reagent in organic synthesis. It has been used in a variety of scientific fields, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including peptides, nucleosides, and carbohydrates. It has also been used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. In addition, it has been used in the synthesis of surfactants and in the synthesis of transition metal complexes.

Mechanism of Action

2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride is an organic compound that functions as a catalyst in organic synthesis. It works by facilitating the formation of covalent bonds between different molecules. This can occur through the formation of a transition state, which is a short-lived intermediate state between two different molecules. The transition state is stabilized by the presence of the 2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride, which allows the reaction to proceed faster and with greater efficiency.
Biochemical and Physiological Effects
2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been found to have anti-inflammatory and anti-bacterial properties, which may be beneficial in the treatment of certain diseases. In addition, it has been found to have neuroprotective properties, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is its low toxicity, which makes it safe to handle and use in experiments. It is also relatively inexpensive and easy to obtain, making it a cost-effective option. However, it is not very soluble in water and can be difficult to work with in some experiments. In addition, it is not very stable and can degrade over time.

Future Directions

There are several potential future directions for research into 2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride. One potential direction is to explore its potential applications in drug delivery, as it has been found to have antioxidant, anti-inflammatory, and anti-bacterial properties. Another potential direction is to investigate its potential as a catalyst for organic synthesis, as it has been found to facilitate the formation of covalent bonds between different molecules. Additionally, further research into its biochemical and physiological effects may help to identify potential therapeutic applications. Finally, further research into its solubility and stability may help to improve its use in laboratory experiments.

Synthesis Methods

2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride can be synthesized from aniline and trimethylchlorosilane in the presence of a base. The reaction begins with the reaction of aniline with trimethylchlorosilane in the presence of a base such as potassium tert-butoxide to form 2-amino-3-trimethylsilyl aniline. This is then hydrolyzed to form 2-amino-3-trimethylsilyl aniline dihydrochloride, which is then reacted with hydrochloric acid to form 2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride involves the reaction of 2-(chloromethyl)-N,N,3-trimethylaniline with ammonia followed by treatment with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-(chloromethyl)-N,N,3-trimethylaniline", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Add 2-(chloromethyl)-N,N,3-trimethylaniline to a reaction flask", "Step 2: Slowly add ammonia to the reaction flask while stirring at room temperature", "Step 3: Heat the reaction mixture to 50-60°C and continue stirring for 2-3 hours", "Step 4: Cool the reaction mixture to room temperature and slowly add hydrochloric acid to the mixture", "Step 5: Continue stirring the mixture for 1-2 hours", "Step 6: Filter the resulting solid and wash with water", "Step 7: Dry the solid under vacuum to obtain 2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride" ] }

CAS RN

2758000-92-7

Product Name

2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.2

Purity

95

Origin of Product

United States

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